
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7BrCl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 5-bromopyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylated products .
Aplicaciones Científicas De Investigación
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride involves its reactivity with various biological and chemical targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(chloromethyl)pyridine hydrochloride
- 2,6-Bis(chloromethyl)pyridine
- 5-Bromopyridine-3-boronic acid
Comparison
Compared to similar compounds, 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring multiple functionalization sites .
Propiedades
Fórmula molecular |
C7H7BrCl3N |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
5-bromo-2,3-bis(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6BrCl2N.ClH/c8-6-1-5(2-9)7(3-10)11-4-6;/h1,4H,2-3H2;1H |
Clave InChI |
OEXBEMHZJPCCEY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CCl)CCl)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)

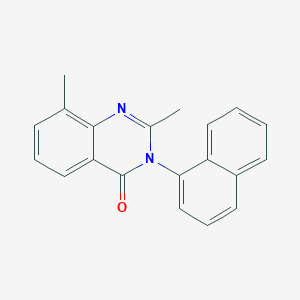
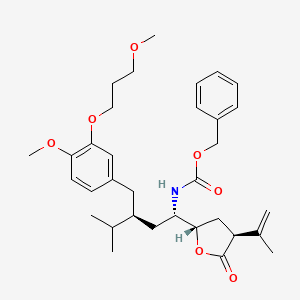


![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
![2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid](/img/structure/B11834556.png)
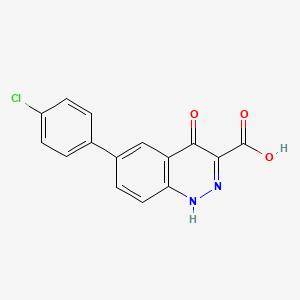
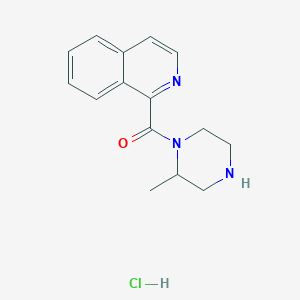

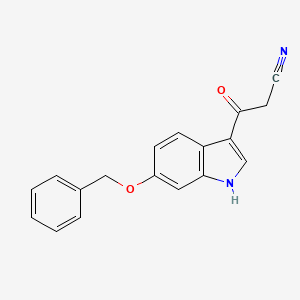

![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
